molecular formula C10H14N2O2S B3198785 2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione CAS No. 1016529-85-3

2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione

Cat. No.: B3198785
CAS No.: 1016529-85-3
M. Wt: 226.3 g/mol
InChI Key: DEGLQAJTIAVTNY-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione (CAS 1016529-85-3) is a high-purity chemical reagent exclusively for research and development applications. This compound, with the molecular formula C10H14N2O2S and a molecular weight of 226.30 g/mol, is part of the thiazolidinedione (TZD) class, a scaffold recognized as a privileged structure in medicinal chemistry and drug discovery . The compound's key structural feature is the 4-(aminomethyl)phenyl substituent, which provides a superior balance of hydrophilicity and target engagement compared to conventional aryl groups. This aminomethyl group serves as a flexible handle for further chemical modification, making the molecule a valuable building block in organic synthesis for creating derivatives and probes . In scientific research, this compound is studied for its potential role as an antimicrobial and antifungal agent . Its core thiazolidinedione structure is associated with interactions key pharmacological targets, including Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) for insulin sensitization, and Aldose Reductase 2 (ALR2) for investigating diabetic complications . The mechanism of action for TZD derivatives can involve hydrogen bonding with key residues in a target's ligand-binding domain or competitive inhibition of enzymatic active sites . This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use .

Properties

IUPAC Name

[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c11-8-9-2-4-10(5-3-9)12-6-1-7-15(12,13)14/h2-5H,1,6-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGLQAJTIAVTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016529-85-3
Record name 2-[4-(aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione
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Preparation Methods

The synthesis of 2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione involves several steps. One common method includes the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . Industrial production methods often involve the use of transition metal oxide catalysis in polar solvents, which provides high selectivity and environmentally friendly conditions .

Chemical Reactions Analysis

2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, often using reagents like sodium hydride or potassium tert-butoxide.

Common reagents and conditions used in these reactions include methanol, dichloromethane, sodium borohydride, and transition metal catalysts . Major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols .

Scientific Research Applications

2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an antimicrobial and antifungal agent.

    Medicine: As glimepiride, it is used in the treatment of type 2 diabetes by stimulating insulin release from pancreatic beta cells.

    Industry: It is utilized in the production of dyes, fungicides, and biocides.

Mechanism of Action

The mechanism of action of 2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione, particularly as glimepiride, involves binding to the sulfonylurea receptor on pancreatic beta cells. This binding triggers the closure of ATP-sensitive potassium channels, leading to cell depolarization and the opening of voltage-gated calcium channels. The influx of calcium ions stimulates the exocytosis of insulin-containing granules, thereby increasing insulin secretion.

Comparison with Similar Compounds

Functional and Pharmacological Implications

Substituent Effects on Reactivity: The aminomethyl group in the target compound offers a reactive site for crosslinking or prodrug synthesis, unlike the methylaminoethyl variant in , which introduces steric hindrance.

Biological Activity :

  • Thiazolidinediones with fluorinated aromatics (e.g., ) often exhibit improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation.
  • The pyrrolidine-substituted analog lacks an aromatic ring, reducing π-π stacking interactions but improving solubility in aqueous environments.

Synthetic Accessibility: The target compound is listed as discontinued in commercial catalogs , suggesting challenges in synthesis or purification. In contrast, the 3-amino-4-chloro derivative is available at scale (up to 2.5 g), indicating robust synthetic routes.

Biological Activity

Overview

2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione, commonly known as glimepiride, is a thiazolidine derivative with significant biological activity. It is primarily recognized for its role in the treatment of type 2 diabetes mellitus by enhancing insulin secretion from pancreatic beta cells. This compound also exhibits a range of other biological activities, including antimicrobial and antioxidant properties.

  • Molecular Formula: C11_{11}H14_{14}N2_2O2_2S
  • Molecular Weight: 226.3 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is attributed to its interaction with various biochemical pathways:

  • Insulin Secretion: The compound stimulates the release of insulin from pancreatic beta cells by closing ATP-sensitive potassium channels, leading to cell depolarization and calcium influx.
  • PPAR-γ Activation: Thiazolidinediones, including this compound, activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating glucose metabolism and lipid storage .

Antidiabetic Activity

Glimepiride is classified as a sulfonylurea that enhances insulin sensitivity and secretion. Clinical studies show that it effectively lowers blood glucose levels in patients with type 2 diabetes. Its efficacy is often compared to other antidiabetic agents in terms of glycemic control and side effects.

Antimicrobial Properties

Research indicates that thiazolidine derivatives exhibit significant antimicrobial activity against various pathogens. The compound has been studied for its ability to inhibit bacterial growth by interfering with essential cellular processes. For instance:

  • Inhibition of Mur Ligases: This mechanism disrupts bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics .

Antioxidant Effects

The antioxidant properties of this compound are linked to its ability to scavenge reactive oxygen species (ROS). This action helps mitigate oxidative stress-related damage in cells, contributing to its therapeutic potential in various diseases associated with oxidative stress .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
GlimepirideAntidiabeticInsulin secretion stimulation
SulfathiazoleAntimicrobialCell wall synthesis inhibition
RitonavirAntiviralProtease inhibition
AbafunginAntifungalCell membrane disruption

Clinical Trials

Several clinical trials have evaluated the efficacy of glimepiride in managing type 2 diabetes. A notable study demonstrated that glimepiride significantly reduced HbA1c levels compared to placebo over a 24-week period. Patients reported fewer side effects compared to other sulfonylureas .

Laboratory Studies

In vitro studies have shown that glimepiride exhibits potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, suggesting its potential utility in treating bacterial infections .

Q & A

Q. What multi-disciplinary approaches integrate synthetic chemistry, computational biology, and toxicology for comprehensive risk assessment?

  • Methodology : Combine cheminformatics (e.g., PubChem data) with toxicogenomics databases to predict off-target effects. Use organ-on-a-chip platforms to evaluate tissue-specific toxicity. Validate predictions with zebrafish embryo assays or 3D cell cultures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione
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2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione

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